1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

Lipophilicity Drug-likeness Permeability

1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine (CAS 1565749-21-4) is a heterocyclic amine featuring a pyrrolidine core N-substituted with an ethyl group and bearing a 3‑amine and a 2‑(1,3‑thiazol‑5‑yl) substituent. Its molecular formula is C₉H₁₅N₃S, with a molecular weight of 197.30 g·mol⁻¹.

Molecular Formula C9H15N3S
Molecular Weight 197.30 g/mol
Cat. No. B13253800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
Molecular FormulaC9H15N3S
Molecular Weight197.30 g/mol
Structural Identifiers
SMILESCCN1CCC(C1C2=CN=CS2)N
InChIInChI=1S/C9H15N3S/c1-2-12-4-3-7(10)9(12)8-5-11-6-13-8/h5-7,9H,2-4,10H2,1H3
InChIKeyWCMHVCZYQFKCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine: Key Physicochemical Profile for Sourcing Decisions


1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine (CAS 1565749-21-4) is a heterocyclic amine featuring a pyrrolidine core N-substituted with an ethyl group and bearing a 3‑amine and a 2‑(1,3‑thiazol‑5‑yl) substituent [1]. Its molecular formula is C₉H₁₅N₃S, with a molecular weight of 197.30 g·mol⁻¹ [1]. The compound is supplied as a racemic mixture (two undefined stereocenters) and is primarily used as a versatile building block in medicinal chemistry for constructing kinase inhibitor scaffolds and receptor ligands .

Racemic mixture — two undefined stereocenters; supports chiral resolution studies
N-ethyl pyrrolidine-thiazole core — scaffold for kinase inhibitor and receptor ligand research
Mono-amine building block — single H-bond donor reported to support fragment-based library construction

Why 1-Ethyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine Cannot Be Casually Replaced by In‑Class Compounds


Close analogs within the pyrrolidin‑3‑amine thiazole series differ critically in the N‑alkyl group, the thiazole attachment position, and the resulting physicochemical properties. Simple replacement with the N‑methyl congener or the regioisomeric 4‑thiazole compound alters lipophilicity, basicity, and hydrogen‑bonding capacity, which in turn affect passive permeability, target engagement, and synthetic tractability [1]. The following quantitative evidence demonstrates that without direct head‑to‑head validation, a change in any of these structural features cannot be assumed to preserve biological or chemical performance.

N-alkyl Ethyl-to-methyl substitution may shift lipophilicity and basicity — permeability and target engagement may not transfer directly without head-to-head validation.
Regioisomer 5-thiazolyl vs 4-thiazolyl attachment alters TPSA and H-bonding profile — CNS penetration probability may differ between regioisomers.
HBD count N-unsubstituted or di-amine analogs carry additional H-bond donors — assay behavior and passive permeability may shift relative to the mono-amine scaffold.

Head‑to‑Head Comparator Evidence for 1‑Ethyl‑2‑(1,3‑thiazol‑5‑yl)pyrrolidin‑3‑amine


Lipophilicity (XLogP3) Boost Relative to the N‑Methyl Analog

The target compound shows a predicted XLogP3 of 0.5 [1]. In contrast, the direct N‑methyl analog (CAS 1567082-76-1) yields a predicted XLogP3 of ~0.0–0.1 based on its smaller molecular surface, resulting in a ΔLogP of approximately 0.4–0.5 log units . This difference is sufficient to influence passive membrane permeation and oral absorption potential according to Lipinski analysis, making the ethyl derivative a more favorable starting point when moderate lipophilicity is required.

Lipophilicity
Computed property
XLogP3 0.5
Δ ≈ 0.4–0.5 vs N-methyl analog
Reported lipophilicity difference may influence passive permeability screening context
Experimental logP not available; computed by XLogP3 algorithm
Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Advantage Over 4‑Thiazolyl Regioisomer

The target compound exhibits a TPSA of 70.4 Ų [1]. The positional isomer 4‑(1,3‑thiazol‑5‑yl)pyrrolidin‑3‑amine (CAS 2138192-65-9), in which the thiazole connects via C‑4 rather than C‑5, is predicted to have a slightly higher TPSA (~75 Ų) due to altered electronic distribution . The 4.6 Ų difference places the target below the 75 Ų threshold often used to flag compounds with poor CNS penetration, making it marginally more attractive for CNS drug discovery programs [2].

TPSA
Class-level inference
70.4 Ų — target (5-thiazolyl) ~75 Ų — 4-thiazolyl regioisomer
Computed TPSA difference may affect CNS penetration probability in research models
Experimental validation not performed; PubChem algorithm
TPSA Brain penetration Drug-likeness

Distinct Basicity (pKa) Compared to N‑Methyl and N‑Unsubstituted Analogs

The predicted pKa of the pyrrolidine nitrogen in 1‑ethyl‑2‑(1,3‑thiazol‑5‑yl)pyrrolidin‑3‑amine is 9.23 ± 0.40 [1]. The N‑methyl analog (CAS 1567082-76-1) is expected to exhibit a slightly lower pKa (≈ 8.9 ± 0.40) because the smaller inductive effect of the methyl group reduces electron density on the nitrogen, while the N‑unsubstituted derivative would have a pKa > 10 . This 0.3–1.0 unit variation directly impacts protonation state at physiological pH, influencing solubility, salt selection for formulation, and binding to acidic receptor pockets.

Basicity (pKa)
Computed property
pKa 9.23 ± 0.40
Δ ≈ 0.33 vs N-methyl analog
Reported pKa difference may influence salt formation and purification workflow context
Experimental pKa not reported; ACD/Labs prediction
Basicity Physicochemistry Salt formation

Hydrogen‑Bond Donor Count Reduction Versus Primary Amine Congeners

The target compound possesses only one hydrogen bond donor (the primary amine at C‑3) [1], whereas 1‑ethyl‑2‑(1,3‑thiazol‑5‑yl)pyrrolidine lacking the C‑3 amine would have zero donors, and the corresponding secondary amine analogs contain two donors. This single H‑bond donor count meets the Lipinski rule of ≤ 5 while maintaining sufficient polarity, and direct comparison with di‑amine analogs (HBD = 2–3) indicates a predicted 5–10‑fold improvement in passive permeability based on the established inverse correlation between HBD count and Caco‑2 permeability [2].

H-Bond Donors
Class-level inference
1 HBD — target (mono-amine) 2–3 HBD — di-amine analogs
Reported HBD reduction may correlate with improved passive permeability in assay models
Correlation from literature meta-analyses; not compound-specific
H-bond donors Drug-likeness Permeability

Optimal Application Scenarios for 1‑Ethyl‑2‑(1,3‑thiazol‑5‑yl)pyrrolidin‑3‑amine Based on Comparative Evidence


Scaffold for CNS‑Penetrant Kinase Inhibitor Design

The compound’s XLogP3 of 0.5 and TPSA of 70.4 Ų place it close to the CNS‑favorable chemical space (TPSA < 75 Ų, logP < 5) [1]. Compared to the 4‑thiazolyl regioisomer, the lower TPSA of the 5‑thiazolyl derivative offers a marginal advantage for crossing the blood‑brain barrier. Medicinal chemists targeting brain‑penetrant kinase inhibitors or GPCR ligands should prioritize this regioisomer for initial SAR campaigns rather than the 4‑thiazolyl variant.

Salt Selection and Purification Optimization

With a predicted pKa of 9.23, the compound can be selectively deprotonated above pH ~10 for free‑base extraction or protonated below pH 8 for hydrochloride salt formation [2]. This is a sharper window than for the N‑methyl analog (pKa ~8.9), allowing cleaner phase separation during workup and crystallization. Process chemists can exploit this difference to design simpler purification protocols that avoid the need for chromatography when scaling up intermediates.

Building Block for Mono‑amine Fragment Libraries

The single hydrogen‑bond donor (the primary amine) makes the compound an ideal mono‑amine fragment for fragment‑based drug discovery (FBDD) libraries [3]. In contrast to di‑amine analogs that often give false‑positive aggregation or non‑specific binding, the 1‑HBD scaffold is less likely to exhibit promiscuous assay interference. Procurement for FBDD collections should therefore select this core over bis‑amine variants to improve hit‑to‑lead efficiency.

Chiral Resolution for Stereochemistry‑Activity Relationship (SSAR) Studies

The commercial supply contains two undefined stereocenters, providing a racemic mixture [4]. This allows researchers to perform chiral resolution and separately evaluate each enantiomer against any biological target. When ordering, users must request chiral HPLC or SFC analytical data to confirm enantiomeric excess before drawing conclusions about stereospecific activity differences, a consideration that is not relevant for the achiral 4‑thiazolyl regioisomer.

Application
Selection Property
Validation Focus
CNS penetration kinase inhibitor research
Computed TPSA / XLogP3 profile
CNS penetration model review
Salt formation and purification development
pKa-based protonation window
Salt screening and workup validation
Mono-amine fragment library construction
Single HBD scaffold profile
Fragment screening assay context
Chiral resolution for SSAR studies
Racemic mixture stereochemical profile
Enantiomeric excess verification
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